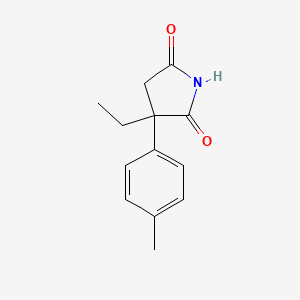

3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione

Overview

Description

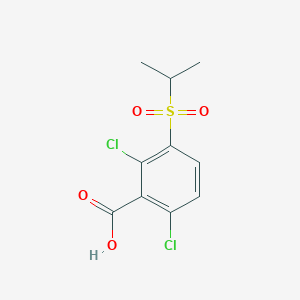

3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the CAS Number: 1152584-11-6 . It has a molecular weight of 217.27 . The IUPAC name for this compound is 3-ethyl-3-(4-methylphenyl)-2,5-pyrrolidinedione .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including this compound, can be achieved through various synthetic strategies . These strategies include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including this compound, have been reported to show bioactive properties with target selectivity . The influence of steric factors on biological activity has also been investigated .Physical and Chemical Properties Analysis

This compound is a powder at room temperature .Scientific Research Applications

Synthesis and Derivative Formation

3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione is involved in various synthetic processes, leading to the formation of diverse compounds. Mulholland, Foster, and Haydock (1972) described the synthesis of pyrrolidine-2,4-diones and their derivatives, emphasizing the transformation of the 3-ethoxycarbonyl derivative into pyrrolidine-2,4-dione via heating with water or nitromethane (Mulholland, Foster, & Haydock, 1972). Similarly, Ramana, Parihar, and Jaiswar (2003) demonstrated the N-alkylation of pyrrolidine-2,5-dione with various sulfonates to produce imides, which are key intermediates in the synthesis of complex organic molecules (Ramana, Parihar, & Jaiswar, 2003).

Medicinal Chemistry and Biochemical Evaluation

In the field of medicinal chemistry, compounds derived from this compound have been evaluated for various biological activities. Daly et al. (1986) synthesized a series of analogs and assessed their inhibitory activity against human placental aromatase, demonstrating the potential of these compounds in medicinal applications (Daly et al., 1986). Moreover, Ahmed et al. (1995) explored pyrrolidine-2,5-dione based compounds for their anti-tumor properties, further highlighting the compound's relevance in drug discovery (Ahmed et al., 1995).

Applications in Organic Chemistry

In organic chemistry, this compound serves as a scaffold for various organic reactions. Yan et al. (2018) studied its conversion to maleimide through tosylation, providing insights into its reactivity and utility in organic synthesis (Yan et al., 2018). Additionally, Angelov, Terziyska, and Georgiev (2023) reported its unexpected formation in a synthesis process, noting its moderate antibacterial activity against S. aureus and E. coli (Angelov, Terziyska, & Georgiev, 2023).

Co-crystal Formation and Structural Studies

Gehman, Kassel, and Piro (2019) highlighted the crystallization properties of this compound, forming co-crystals with its oxidized derivative, which is significant for understanding its structural and chemical properties (Gehman, Kassel, & Piro, 2019).

Mechanism of Action

Mode of Action

The compound interacts with the NMDA receptor in a non-competitive manner, meaning it binds to a site different from the active site. This binding can lead to changes in the receptor’s conformation, inhibiting its function. The R-methyl group of the compound can increase the mobility in the loop connecting helices 11 and 12 (H11–12 loop) of the ERα protein .

Pharmacokinetics

. These properties could potentially influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, impacting its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the NMDA receptor, which can have various downstream effects depending on the context. For instance, it has been suggested that certain substituents in the pyrrolidine-2,5-dione ring can positively affect anticonvulsant activity .

Action Environment

The action of 3-Ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. For example, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Properties

IUPAC Name |

3-ethyl-3-(4-methylphenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-3-13(8-11(15)14-12(13)16)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHDQQKVEJHTAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC(=O)NC1=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)

![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)